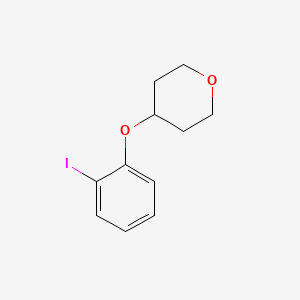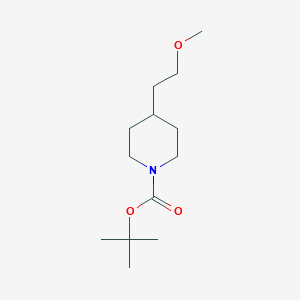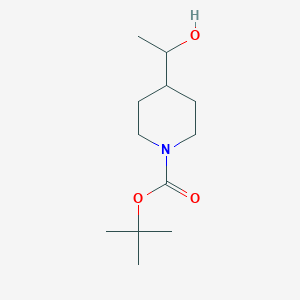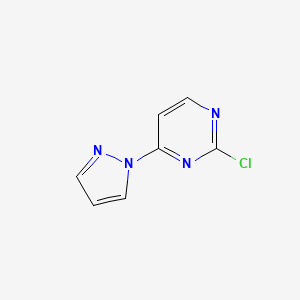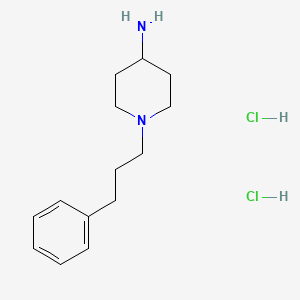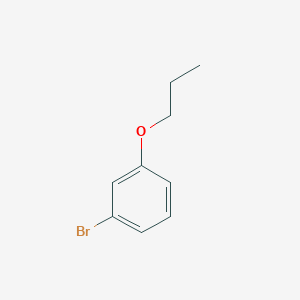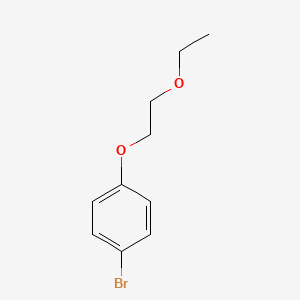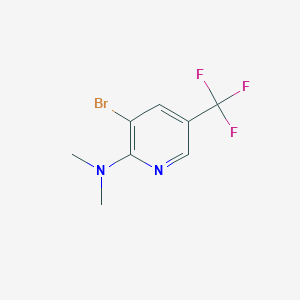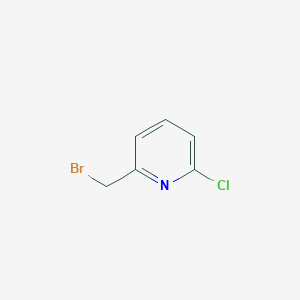
2-(溴甲基)-6-氯吡啶
描述
2-(Bromomethyl)-6-chloropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group at the 2-position and a chlorine atom at the 6-position on the pyridine ring. This compound is used in various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecules .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-6-chloropyridine and its derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, Heck coupling has been employed to prepare deoxyribonucleosides substituted with bromo-chloropyridine, demonstrating the compound's utility in nucleoside analog synthesis . Additionally, bromination reactions are commonly used to introduce the bromomethyl group into the pyridine ring, as seen in the synthesis of various pyridin-2(1H)-one derivatives .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-6-chloropyridine derivatives has been elucidated using techniques such as X-ray diffraction. These studies reveal the geometry of the compound in the solid state and the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's reactivity and physical properties .
Chemical Reactions Analysis
2-(Bromomethyl)-6-chloropyridine participates in a range of chemical reactions. Its bromomethyl group is reactive towards nucleophiles, allowing for the formation of various substituted products. The compound's reactivity has been exploited in the synthesis of imidazo[4,5-b]pyridines and in the preparation of Schiff base compounds with potential antibacterial activities . Furthermore, the presence of both bromine and chlorine atoms provides opportunities for selective transformations, as seen in the chemoselective Pd-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-6-chloropyridine derivatives are influenced by their molecular structure. The presence of halogen atoms contributes to the compound's density, melting point, and solubility. Intermolecular interactions, such as hydrogen bonding, can affect the compound's stability and crystalline form. Spectroscopic methods, including IR and Raman spectroscopy, have been used to study the vibrational modes of the compound, providing insights into the nature of its chemical bonds and the effects of strong hydrogen bonding .
科学研究应用
Novel Synthetic Methods
- The reaction of 2-chloropyridine with alkylithium, leading to nucleophilic addition and subsequent loss of the chlorine atom, showcases a method to access functionalized chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000).
- Silyl-mediated halogen/halogen displacement in pyridines and other heterocycles is significant for 2-(bromomethyl)-6-chloropyridine. This approach demonstrates a method for halogen exchange, providing a route to various substituted pyridines (M. Schlosser & F. Cottet, 2002).
Intermediates in Synthesis
- The selective synthesis of 2-monobromomethyl 1,4-dihydropyridines illustrates the use of 2-(bromomethyl)-6-chloropyridine as a key intermediate in the formation of other chemically significant compounds (Y. Mirzaei & A. Zenouz, 1997).
- A data file describes the synthesis protocol for 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, highlighting their role as intermediates in the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (M. Rucins et al., 2020).
Applications in Organometallic Chemistry
- Organopalladium(II) complexes containing carbon-bonded heterocycles demonstrate the utility of 2-(bromomethyl)-6-chloropyridine in forming complexes that catalyze cross-coupling reactions, offering pathways to new organometallic compounds (K. Isobe et al., 1986).
- Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides shows the application in nucleoside modification, important for biomedical research (T. Kubelka et al., 2013).
Novel Supramolecular Structures
- A study on pyridine-based hydrazone derivatives synthesized via ultrasonication, analyzing their structures, highlights the application in creating novel molecular architectures, which is critical in materials science (M. Khalid et al., 2021).
安全和危害
This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.
未来方向
This would involve discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
属性
IUPAC Name |
2-(bromomethyl)-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAAMBFVILNOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50980282 | |
| Record name | 2-(Bromomethyl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-chloropyridine | |
CAS RN |
63763-79-1 | |
| Record name | 2-(Bromomethyl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-6-chloro-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

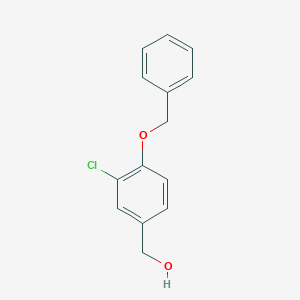
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
